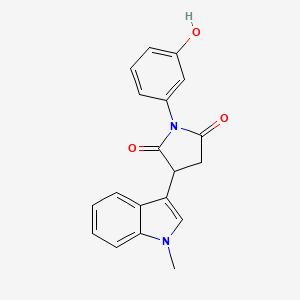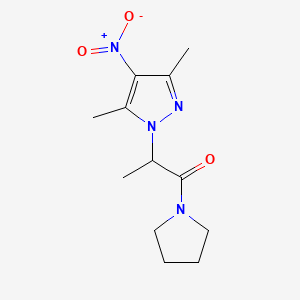![molecular formula C23H22ClN3O4 B4214356 5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B4214356.png)
5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is a complex organic compound with a molecular formula of C23H22ClN3O4 and a molecular weight of 439.892 Da . This compound is notable for its unique structure, which includes a furoyl group, a piperazinyl group, and a methoxybenzamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, a mixture of acetyl derivatives and aromatic aldehydes in absolute ethanol, in the presence of piperidine, is refluxed for a specific duration . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and various aromatic aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating the compound with methylhydrazine or phenylhydrazine can yield corresponding pyrazoline derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory and antimicrobial activities . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include other benzamide derivatives and piperazinyl-containing molecules . These compounds may share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and biological activities.
Propriétés
IUPAC Name |
5-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-30-20-9-4-16(24)15-19(20)22(28)25-17-5-7-18(8-6-17)26-10-12-27(13-11-26)23(29)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKZXCRIYRQWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16,17-dichloro-11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene](/img/structure/B4214274.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4214283.png)
![5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B4214307.png)
![N-[(3-methyl-2-thienyl)methyl]-2-(2-oxoazepan-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4214315.png)
![ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4214321.png)
![ethyl 4-amino-2-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4214327.png)

![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4214343.png)
![Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B4214347.png)
![(2-aminoethyl)[2-nitro-4-(10H-phenothiazin-10-ylcarbonyl)phenyl]amine](/img/structure/B4214350.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4214358.png)
![1-[3-(1-piperidinyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4214369.png)

![N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide](/img/structure/B4214387.png)
